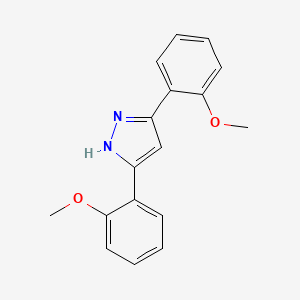![molecular formula C6H8O2 B6164246 3-oxabicyclo[4.1.0]heptan-5-one CAS No. 1626336-25-1](/img/no-structure.png)
3-oxabicyclo[4.1.0]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxabicyclo[4.1.0]heptan-5-one, also known as Oxabicycloheptanone, is a cyclic ketone with a bicyclic structure containing seven carbon atoms and one oxygen atom. It is a versatile compound that has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. 1.0]heptan-5-one.
Applications De Recherche Scientifique
3-oxabicyclo[4.1.0]heptan-5-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. In addition, 3-oxabicyclo[4.1.0]heptan-5-one has been used in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects of various compounds.
Mécanisme D'action
The exact mechanism of action of 3-oxabicyclo[4.1.0]heptan-5-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme can lead to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased heart rate, and increased alertness.
Biochemical and Physiological Effects
3-oxabicyclo[4.1.0]heptan-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of the neurotransmitter acetylcholine in the body, which can lead to increased muscle contraction, increased heart rate, and increased alertness. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have anti-cancer effects, as well as anti-fungal and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-oxabicyclo[4.1.0]heptan-5-one has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. Another advantage is that it is a versatile compound, making it suitable for a variety of applications. However, it is important to note that 3-oxabicyclo[4.1.0]heptan-5-one is a relatively unstable compound, and it can be easily degraded by light and heat. In addition, it is important to note that 3-oxabicyclo[4.1.0]heptan-5-one is a relatively toxic compound, and it should be handled with care.
Orientations Futures
There are a number of potential future directions for 3-oxabicyclo[4.1.0]heptan-5-one. One potential direction is to further explore its use as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. Another potential direction is to further explore its use in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects of various compounds. Additionally, further research could be done to explore the potential therapeutic applications of 3-oxabicyclo[4.1.0]heptan-5-one, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential industrial applications of 3-oxabicyclo[4.1.0]heptan-5-one, such as its potential use as a polymer precursor or as a fuel additive.
Méthodes De Synthèse
3-oxabicyclo[4.1.0]heptan-5-one can be synthesized from a variety of starting materials. One method of synthesis involves the reaction of 2-methyl-2-butene with ethyl chloroformate. This reaction yields a cyclic ketone, which can then be further reacted with either a base or an acid to yield 3-oxabicyclo[4.1.0]heptan-5-one. Another method involves the reaction of 2-methyl-2-butene with a base such as potassium tert-butoxide. This reaction yields a cyclic ketone, which can then be further reacted with an acid to yield 3-oxabicyclo[4.1.0]heptan-5-one.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-oxabicyclo[4.1.0]heptan-5-one can be achieved through a Diels-Alder reaction followed by a ring-opening reaction.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and methyl vinyl ketone are reacted in the presence of acetic acid and sodium acetate to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with methanol and hydrochloric acid to form the intermediate product.", "Step 3: The intermediate product is then treated with sodium hydroxide and water to undergo ring-opening and form 3-oxabicyclo[4.1.0]heptan-5-one as the final product." ] } | |
Numéro CAS |
1626336-25-1 |
Nom du produit |
3-oxabicyclo[4.1.0]heptan-5-one |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





